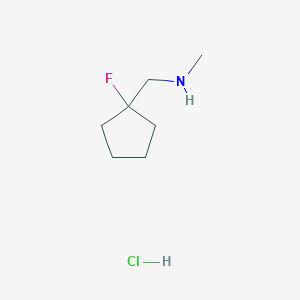

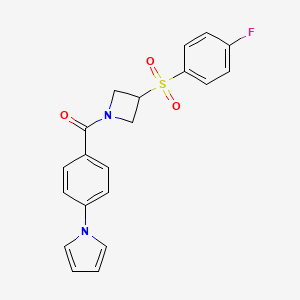

![molecular formula C16H16ClN3O4S3 B2764024 (Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865173-89-3](/img/structure/B2764024.png)

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used for the synthesis of thiazole derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .Chemical Reactions Analysis

Thiazoles and their derivatives have been used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antibiotic Synthesis

The compound has been applied in the synthesis of antibiotics. For instance, Hughes et al. (2005) describe its use in the total synthesis of the thiopeptide antibiotic amythiamicin D, highlighting its potential in combating MRSA and malaria (Hughes et al., 2005).

Anti-microbial Studies

In anti-microbial research, a study by Spoorthy et al. (2021) demonstrates the application of related compounds in synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which exhibit anti-microbial activity (Spoorthy et al., 2021).

Anti-inflammatory and Analgesic Agents

The compound has also been used in creating novel anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized new chemical structures that exhibited significant COX-1/COX-2 inhibition and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Cell Adhesion Inhibition

In the field of cell adhesion, research by Boschelli et al. (1995) showed that derivatives of the compound, such as benzo[b]thiophene-2-carboxamides, could inhibit cell adhesion by affecting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Fluorescence Properties and Anticancer Activity

Vellaiswamy and Ramaswamy (2017) explored the fluorescence properties and anticancer activity of Co(II) complexes involving derivatives of this compound. The study underscores its potential in cancer research and treatment (Vellaiswamy & Ramaswamy, 2017).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular and anti-inflammatory activities, suggesting that they may interact with a variety of biological targets.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to changes in their environment, such as nutrient availability and defense mechanisms . By inhibiting quorum sensing, these compounds may disrupt bacterial communication and coordination, potentially reducing their virulence and ability to form biofilms .

Pharmacokinetics

Some benzothiazole derivatives have been found to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the anti-tubercular and anti-inflammatory activities of benzothiazole derivatives , it is possible that this compound could have similar effects.

Action Environment

The action of this compound, like all drugs, can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms. For example, the effectiveness of benzothiazole derivatives as quorum sensing inhibitors in bacteria could be influenced by the density of the bacterial population and the presence of other signaling molecules .

Orientations Futures

Thiazoles and their derivatives continue to be a topic of interest for medicinal chemists due to their wide range of applications in the field of drug design and discovery . Future research will likely focus on the synthesis and characterization of novel thiazole moieties with wider therapeutic activity .

Propriétés

IUPAC Name |

5-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S3/c1-2-24-8-7-20-11-4-3-10(27(18,22)23)9-13(11)26-16(20)19-15(21)12-5-6-14(17)25-12/h3-6,9H,2,7-8H2,1H3,(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLWVKBHNUKZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

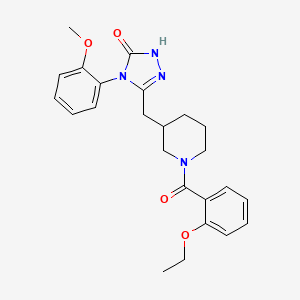

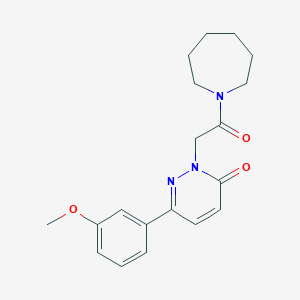

![N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763943.png)

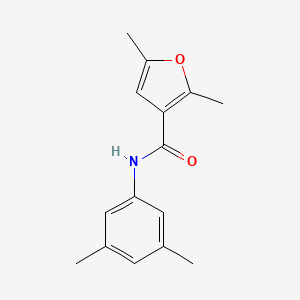

![2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2763945.png)

![5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763950.png)

![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2763955.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid](/img/structure/B2763957.png)

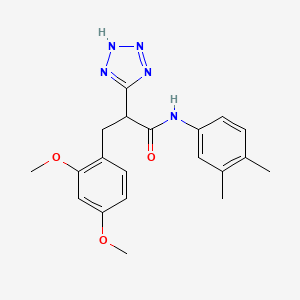

![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)

![1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2763964.png)